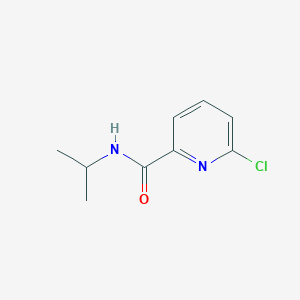

6-Chloro-N-isopropylpyridine-2-carboxamide

Description

Contextual Significance within Halogenated Pyridine (B92270) Chemistry

Halogenated pyridines are a cornerstone of modern synthetic chemistry, prized for their utility as versatile intermediates. The presence of a halogen, such as chlorine, on the pyridine ring significantly influences the molecule's reactivity. The electron-withdrawing nature of the chlorine atom at the 6-position in 6-Chloro-N-isopropylpyridine-2-carboxamide makes the pyridine ring susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide array of other functional groups, providing a pathway to a diverse range of derivatives.

The strategic placement of the chloro-substituent is crucial. It can direct further chemical modifications and is a key feature in the design of molecules with specific biological activities. The reactivity of the chloro-group enables chemists to construct complex molecular architectures, making halogenated pyridines indispensable tools in drug discovery and materials science.

Overview of Research Trajectories for Substituted Pyridine Carboxamides

The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities. Research into substituted pyridine carboxamides has yielded promising candidates for various therapeutic areas.

For instance, derivatives of pyridine carboxamide have been investigated as potent inhibitors of hematopoietic progenitor kinase 1 (HPK1), a target for cancer immunotherapy. The development of selective HPK1 inhibitors is a significant area of research aimed at enhancing the body's immune response against tumors.

Furthermore, the versatility of the pyridine carboxamide core has been exploited in the development of agents to combat bacterial infections. For example, certain chloro-pyrazine carboxamide derivatives have been explored for their potential in treating diseases related to insufficient mucosal hydration. google.com Additionally, complex substituted pyridine carboxamides have been the subject of patents for their potential anti-tubercular properties. google.com

While direct and extensive research on this compound is not prominently documented, its structural components are integral to ongoing research endeavors. The compound serves as a representative example of how the combination of a halogenated pyridine ring and a substituted carboxamide function creates a molecule with significant potential for further chemical exploration and application.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-propan-2-ylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-6(2)11-9(13)7-4-3-5-8(10)12-7/h3-6H,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPROFCDBQZIHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=NC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Chemical Synthesis of 6-Chloro-N-isopropylpyridine-2-carboxamide

The synthesis of the title compound is most directly achieved through the coupling of a 6-chloropyridine-2-carboxylic acid precursor with isopropylamine (B41738). This transformation hinges on the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine.

The formation of the amide linkage between 6-chloropyridine-2-carboxylic acid and isopropylamine is a critical step. Several standard laboratory methods can be employed for this purpose, primarily involving the conversion of the carboxylic acid into a more reactive intermediate.

One common approach is the conversion of the carboxylic acid to its corresponding acyl chloride . This is typically achieved by treating 6-chloropyridine-2-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). mdpi.com The resulting 6-chloropyridine-2-carbonyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with isopropylamine to yield the desired carboxamide. This reaction is usually performed in an inert aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or pyridine (B92270), to neutralize the HCl generated during the reaction. nih.gov

Alternatively, a wide array of coupling reagents , developed for peptide synthesis, can be utilized for a direct, one-pot amidation. These reagents activate the carboxylic acid in situ, avoiding the need to isolate the often-sensitive acyl chloride. The activated species, typically an active ester or a similar intermediate, is then readily attacked by the amine. This methodology offers mild reaction conditions and broad functional group tolerance. While direct experimental data for the synthesis of this compound using these specific reagents is not detailed in the provided search results, the general applicability of these methods to pyridine carboxylic acids is well-established. nih.gov

| Coupling Reagent System | Activating Agent | Typical Additive | General Conditions |

|---|---|---|---|

| Carbodiimides | EDC or DCC | HOBt or HOAt | Aprotic solvent (DCM, DMF), Room Temp. |

| Phosphonium Salts | BOP or PyBOP | Base (e.g., DIPEA) | Aprotic solvent (DMF, CH₃CN), 0°C to Room Temp. |

| Uronium/Guanidinium Salts | HATU or HBTU | Base (e.g., DIPEA, NMM) | Aprotic solvent (DMF), Room Temp. |

Abbreviations: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N'-Dicyclohexylcarbodiimide), HOBt (Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole), BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), NMM (N-Methylmorpholine).

The synthesis of the key precursor, 6-chloropyridine-2-carboxylic acid, requires the specific placement of both the chlorine atom and the carboxylic acid group on the pyridine ring. The pyridine nucleus is inherently electron-deficient, which dictates its reactivity. imperial.ac.uk This electron deficiency makes the ring susceptible to nucleophilic aromatic substitution, particularly at the C2 and C6 positions, while making electrophilic aromatic substitution challenging. nih.govyoutube.com

The synthesis of 6-chloropyridine-2-carboxylic acid can be envisioned through several routes:

Starting from 2,6-Dichloropyridine: A common strategy involves the selective functionalization of 2,6-dichloropyridine. One of the chloro-substituents can be selectively replaced or converted. For example, a metal-halogen exchange at one of the chloro-positions followed by carboxylation with carbon dioxide (CO₂) would yield the desired product.

Chlorination of a Pyridine-2-carboxylic Acid Derivative: Another approach involves the chlorination of a pre-existing picolinic acid (pyridine-2-carboxylic acid) scaffold. However, direct chlorination can be complex due to the deactivating nature of the carboxylic acid group. A more viable route often involves the chlorination of pyridine N-oxide derivatives, which activates the ring towards electrophilic attack, followed by deoxygenation.

Oxidation of 6-Chloro-2-methylpyridine (6-Chloro-2-picoline): A widely used method is the oxidation of the methyl group of 6-chloro-2-picoline. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can effectively convert the methyl group to a carboxylic acid, providing a direct route to the 6-chloropyridine-2-carboxylic acid precursor.

Derivatization and Analog Synthesis of this compound

The chlorine atom at the 6-position of the pyridine ring is a key site for structural modification. As a good leaving group, it is susceptible to nucleophilic aromatic substitution (SNAr) reactions. youtube.com The electron-withdrawing nature of the ring nitrogen and the carboxamide group facilitates nucleophilic attack at this position. imperial.ac.uk This allows for the introduction of a wide variety of functional groups, leading to diverse libraries of analogs.

| Nucleophile | Reagent Example | Resulting Functional Group | General Conditions |

|---|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | -OCH₃ (Methoxy) | Methanol, heat |

| Amine | Ammonia (NH₃), Benzylamine | -NH₂, -NHCH₂Ph | Polar solvent (e.g., DMSO), heat |

| Thiolate | Sodium thiomethoxide (NaSMe) | -SCH₃ (Methylthio) | Polar aprotic solvent (e.g., DMF) |

| Cyanide | Sodium cyanide (NaCN) | -CN (Cyano) | Polar aprotic solvent (e.g., DMSO), heat |

Analogs can be readily synthesized by replacing the isopropyl group with a variety of other alkyl, aryl, or functionalized moieties. This is achieved by employing different primary or secondary amines in the amidation reaction described in section 2.1.1. The choice of amine is vast, allowing for systematic exploration of the chemical space around the amide nitrogen. This approach has been used to synthesize numerous pyridine carboxamide derivatives. nih.govscbt.comsigmaaldrich.com

| Amine Reactant | Resulting N-Substituent | Reference Scaffold |

|---|---|---|

| Allylamine | -CH₂CH=CH₂ (Allyl) | 6-chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide scbt.com |

| 2-Methoxyethylamine | -CH₂CH₂OCH₃ (2-Methoxyethyl) | 6-Chloro-N-(2-methoxyethyl)pyridine-3-carboxamide sigmaaldrich.com |

| Cyclopropylamine | -C₃H₅ (Cyclopropyl) | General Amidation |

| Aniline | -C₆H₅ (Phenyl) | General Amidation |

| N-Phenyl-1,2-phenylenediamine | -C₆H₄(NHC₆H₅) (2-(Phenylamino)phenyl) | 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide nih.gov |

The fundamental synthetic strategies can be extended to produce a variety of structurally related pyridine carboxamide scaffolds. This includes isomers where the substituents are located at different positions on the pyridine ring or the introduction of additional functional groups.

Isomeric Scaffolds: By starting with an isomeric pyridine carboxylic acid, the position of the carboxamide group can be altered. For instance, using 6-chloronicotinic acid (6-chloropyridine-3-carboxylic acid) as the precursor would lead to the synthesis of 6-chloro-N-isopropylnicotinamide (a pyridine-3-carboxamide). nih.govnih.govsemanticscholar.org These isomers can exhibit different chemical and physical properties due to the altered electronic and steric environment.

Di-functionalized Scaffolds: The synthesis of pyridine-dicarboxamides represents another class of related scaffolds. For example, pyridine-2,6-dicarboxylic acid can be converted to a diacyl chloride and subsequently reacted with two equivalents of an amine to produce symmetrical N,N'-disubstituted pyridine-2,6-dicarboxamides. mdpi.comnih.gov This approach allows for the creation of more complex architectures with potential for applications in coordination chemistry and materials science. nih.gov

The synthetic versatility of pyridine chemistry allows for the creation of a vast library of compounds based on the this compound core, enabling detailed exploration of structure-property relationships.

Advanced Spectroscopic and Crystallographic Characterization

Structural Elucidation via X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Single-Crystal X-ray Diffraction Analysis of 6-Chloro-N-isopropylpyridine-2-carboxamide and Representative Analogs

While a single-crystal X-ray structure for this compound is not publicly available, analysis of closely related structures provides significant insights into its expected solid-state conformation. The crystal structure of N-isopropylbenzamide, an analog sharing the N-isopropyl carboxamide moiety, reveals key features. nih.gov In this analog, the amide group is nearly planar, and it forms a dihedral angle with the aromatic ring. nih.gov This planarity is a common feature of the amide bond due to the delocalization of the nitrogen lone pair into the carbonyl group.

Furthermore, studies on pyridine-2,6-dicarboxamides and a 6-chloronicotinate salt offer valuable information regarding the influence of the pyridine (B92270) ring and the chloro-substituent on the crystal packing. nih.gov The presence of the nitrogen atom in the pyridine ring and the chlorine atom at the 6-position are expected to play a significant role in directing the intermolecular interactions within the crystal lattice of this compound.

Table 1: Representative Crystallographic Data for Analogous Compounds

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| N-isopropylbenzamide | Monoclinic | P2₁/c | 5.0093 | 10.1250 | 9.6714 | 104.133 | nih.gov |

This table is populated with data from a representative analog to infer the potential crystallographic parameters of this compound.

Conformational Analysis and Intermolecular Interactions

The conformation of this compound is largely dictated by the rotational freedom around the C(pyridine)-C(carbonyl) and the C(carbonyl)-N bonds. Based on the analysis of N-isopropylbenzamide, a dihedral angle is expected between the pyridine ring and the amide group. nih.gov The steric bulk of the isopropyl group will also influence the preferred conformation.

Intermolecular interactions are critical in defining the crystal packing. In the crystal structure of N-isopropylbenzamide, molecules are linked into one-dimensional chains through N—H···O hydrogen bonds. nih.gov For this compound, similar N—H···O hydrogen bonding is anticipated. Additionally, the presence of the pyridine nitrogen allows for the formation of C—H···N or other weak hydrogen bonds. The chlorine atom can participate in halogen bonding (C—Cl···O or C—Cl···N) and other van der Waals interactions. The crystal structure of a 6-chloronicotinate salt demonstrates the involvement of the chloro-substituted pyridine ring in π–π stacking interactions, which are also likely to be observed in the crystal packing of the title compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the isopropyl group. The pyridine ring protons will appear in the aromatic region, typically between 7.0 and 9.0 ppm. The chlorine atom at the 6-position will influence the chemical shifts of the adjacent protons. The isopropyl group will exhibit a methine (CH) proton, likely appearing as a septet, and two equivalent methyl (CH₃) groups, which will appear as a doublet. The coupling between the methine proton and the methyl protons is a characteristic feature.

The ¹³C NMR spectrum will provide information on each carbon atom in the molecule. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 160-170 ppm. The carbons of the pyridine ring will resonate in the aromatic region, with their chemical shifts influenced by the nitrogen atom and the chlorine substituent. The isopropyl group will show two signals, one for the methine carbon and one for the two equivalent methyl carbons. Based on data for N-isopropylbenzamide, the methine carbon is expected around 42 ppm and the methyl carbons around 23 ppm. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| ¹H NMR | Predicted δ (ppm) | Multiplicity | ¹³C NMR | Predicted δ (ppm) |

| Pyridine H-3 | 7.8 - 8.2 | d | Pyridine C-2 | ~150 |

| Pyridine H-4 | 7.4 - 7.8 | t | Pyridine C-3 | ~125 |

| Pyridine H-5 | 7.3 - 7.6 | d | Pyridine C-4 | ~140 |

| NH | 8.0 - 8.5 | br s | Pyridine C-5 | ~120 |

| CH (isopropyl) | 4.1 - 4.5 | septet | Pyridine C-6 | ~150 |

| CH₃ (isopropyl) | 1.2 - 1.4 | d | Carbonyl C=O | ~165 |

| CH (isopropyl) | ~42 | |||

| CH₃ (isopropyl) | ~23 |

This table presents predicted chemical shifts based on data from analogous compounds and known substituent effects. Actual experimental values may vary.

Mass Spectrometry Techniques in Advanced Compound Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several characteristic pathways. Alpha-cleavage adjacent to the nitrogen atom of the amide is a common fragmentation route for amines and amides. libretexts.org This could lead to the loss of a propyl radical. Cleavage of the amide bond can also occur, leading to the formation of the 6-chloropicolinoyl cation. Another potential fragmentation pathway involves the loss of the entire isopropylamino group. The pyridine ring itself can undergo fragmentation, although it is a relatively stable aromatic system.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion |

| 198/200 | [M]⁺ (Molecular ion) |

| 183/185 | [M - CH₃]⁺ |

| 155/157 | [M - C₃H₇]⁺ |

| 140/142 | [6-chloropicolinoyl cation]⁺ |

| 111/113 | [chloropyridine fragment]⁺ |

This table lists potential fragment ions and their mass-to-charge ratios (m/z), taking into account the isotopic pattern of chlorine. These are predictions based on general fragmentation rules.

Computational Chemistry and Theoretical Studies

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its physical and chemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For pyridine (B92270) carboxamide systems, DFT calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and electronic properties. chemrxiv.org A common approach involves using hybrid functionals, such as B3LYP, combined with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p), which provide a good balance between computational cost and accuracy. researchgate.netnih.govscirp.org

These calculations yield the ground-state optimized geometry, representing the most stable arrangement of atoms in the molecule. From this optimized structure, various electronic properties can be derived. For instance, in a study on substituted 3-pyridinethiols, the (RO)B3LYP procedure with a 6-311++G(2df,2p) basis set was used to compute bond dissociation enthalpies. nih.gov Similarly, DFT has been applied to study the effects of different substituents on the electronic properties of pyridine and pyrimidine (B1678525) rings, providing insights into how modifications alter the molecule's characteristics. ekb.eg

| Parameter | Typical Method/Basis Set | Information Obtained | Reference |

|---|---|---|---|

| Geometry Optimization | B3LYP/6-31G(d,p) | Lowest energy structure, bond lengths, bond angles | researchgate.netscirp.org |

| Vibrational Frequencies | B3LYP/6-311++G(d,p) | Predicted IR and Raman spectra, characterization of stationary points | nih.govnih.gov |

| Electronic Properties | M06-2X/6-31G(d,p) | HOMO/LUMO energies, dipole moment, polarizability | researchgate.net |

| Thermochemical Properties | (RO)B3LYP/6-311++G(2df,2p) | Enthalpy, Gibbs free energy, bond dissociation energy | nih.gov |

The reactivity of a molecule is governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. irjweb.comajchem-a.com A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govajchem-a.com

Another powerful tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecular surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. researchgate.netwuxiapptec.comreadthedocs.io Red areas indicate likely sites for electrophilic attack, while blue areas are susceptible to nucleophilic attack. researchgate.net For pyridine carboxamides, the MEP map would likely show a negative potential around the pyridine nitrogen and carbonyl oxygen atoms, marking them as potential hydrogen bond acceptors or sites for electrophilic interaction.

| Descriptor | Definition | Implication for Reactivity | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates stronger electron-donating ability (nucleophilicity). | irjweb.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates stronger electron-accepting ability (electrophilicity). | wuxiapptec.com |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. | nih.govajchem-a.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. High hardness implies low reactivity. | irjweb.com |

| Electrophilicity Index (ω) | μ2 / 2η (where μ is chemical potential) | Quantifies the global electrophilic nature of a molecule. | irjweb.com |

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the electronic structure, molecular modeling and dynamics simulations provide insights into the physical movement and interactions of molecules over time.

The biological activity and physical properties of a flexible molecule like 6-Chloro-N-isopropylpyridine-2-carboxamide are highly dependent on its three-dimensional shape or conformation. Conformational analysis involves mapping the potential energy surface of the molecule as a function of its rotatable bonds. For this compound, key rotations include the bond between the pyridine ring and the carbonyl carbon, and the amide C-N bond.

DFT calculations can be used to determine the energy barriers for these rotations. acs.orgnih.gov For picolinamide (B142947) (pyridine-2-carboxamide), studies have shown a significant rotational barrier for the amide C-N bond, influenced by an intramolecular hydrogen bond between the amide hydrogen and the pyridine nitrogen. nih.govresearchgate.net This interaction stabilizes a planar conformation. The presence of the N-isopropyl group and the 6-chloro substituent in this compound will introduce steric and electronic effects that modulate this landscape. The isopropyl group will likely create a higher rotational barrier and favor specific staggered conformations relative to the amide plane. Computational scans of the dihedral angles can reveal the lowest energy conformers and the transition states that separate them, providing a detailed picture of the molecule's flexibility.

In a preclinical context, understanding how a molecule like this compound might interact with a biological target (e.g., an enzyme or receptor) is crucial. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools for this purpose. nih.govfrontiersin.org

Molecular docking predicts the preferred orientation and binding affinity of a ligand within the active site of a target protein. mdpi.comresearchgate.netmdpi.com The process involves sampling numerous possible conformations and positions of the ligand and scoring them based on a function that estimates the strength of the interaction. nih.gov For example, studies on pyridine carboxamide derivatives as potential enzyme inhibitors have used docking to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.comnih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time, typically on the nanosecond to microsecond scale. nih.govdovepress.com MD provides a more realistic picture of the interaction by treating the system as dynamic, allowing both the ligand and the protein to move and adapt to each other's presence in a simulated aqueous environment. frontiersin.org These simulations can validate the stability of the docked pose, reveal important conformational changes upon binding, and be used to calculate binding free energies with higher accuracy. nih.govrsc.org

Theoretical Prediction of Chemical Reactivity and Stability

The stability of a molecule can be assessed by calculating its susceptibility to degradation pathways like autoxidation or hydrolysis. chemrxiv.org A key parameter for predicting stability against radical-mediated reactions is the Bond Dissociation Energy (BDE), which is the energy required to break a specific bond homolytically. masterorganicchemistry.com DFT calculations have been successfully used to compute BDEs for various C-H and S-H bonds in pyridine derivatives, identifying the weakest bonds that are most susceptible to radical abstraction. nih.gov Lower BDE values indicate weaker bonds and greater radical stability, suggesting potential sites for oxidative metabolism or degradation. masterorganicchemistry.com By calculating the BDEs for the C-H bonds in this compound, one can predict its metabolic stability.

Reaction Mechanisms and Chemical Reactivity

Nucleophilic Substitution Reactions on the Halogenated Pyridine (B92270) Ring

The presence of a chlorine atom on the electron-deficient pyridine ring makes 6-Chloro-N-isopropylpyridine-2-carboxamide a substrate for nucleophilic aromatic substitution (SNAr) reactions. The pyridine nitrogen acts as a strong electron-withdrawing group, reducing the electron density of the ring and making it susceptible to attack by nucleophiles. This effect is further enhanced by the electron-withdrawing nature of the N-isopropylcarboxamide group at the 2-position.

Regioselectivity and Stereoselectivity in Pyridine Substitution Processes

In principle, nucleophilic attack on a substituted pyridine ring can occur at different positions. For this compound, the primary site of nucleophilic attack is the carbon atom bearing the chlorine atom (C-6). The regioselectivity of this process is dictated by the ability of the pyridine ring and its substituents to stabilize the negatively charged intermediate, known as the Meisenheimer complex.

The N-isopropylcarboxamide group at the C-2 position plays a crucial role in directing the nucleophilic attack to the C-6 position. As an electron-withdrawing group, it helps to stabilize the negative charge that develops in the transition state and the Meisenheimer intermediate through resonance and inductive effects. The negative charge can be delocalized onto the pyridine nitrogen and the carbonyl oxygen of the amide group, particularly when the attack occurs at the ortho or para positions relative to the electron-withdrawing group. In this case, the chlorine atom is in the ortho position to the pyridine nitrogen and para to the carboxamide group, making the C-6 position highly activated towards nucleophilic substitution.

Stereoselectivity is generally not a factor in these substitution reactions unless the incoming nucleophile or the N-isopropyl group contains a chiral center. The SNAr mechanism proceeds through a planar intermediate, and if no chiral centers are present, the product will be achiral.

Mechanistic Pathways of Halogen Displacement Reactions

The displacement of the chlorine atom in this compound by a nucleophile typically follows a two-step addition-elimination mechanism characteristic of SNAr reactions.

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom at the C-6 position of the pyridine ring. This leads to the formation of a resonance-stabilized anionic intermediate, the Meisenheimer complex. The rate of this step is influenced by the nucleophilicity of the attacking species and the electronic properties of the pyridine ring.

Elimination of the Leaving Group: In the second step, the aromaticity of the pyridine ring is restored by the elimination of the chloride ion (Cl⁻), which is a good leaving group. This step is typically fast.

Carbon-Hydrogen Bond Activation and Selective Functionalization

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis, offering a more atom-economical and efficient way to modify organic molecules. In this compound, both the pyridine ring and the N-isopropyl group possess C-H bonds that could potentially be activated and functionalized.

The pyridine nitrogen and the amide group can act as directing groups in transition metal-catalyzed C-H activation reactions. For instance, the picolinamide (B142947) moiety is known to direct the ortho-C-H halogenation of N-benzyl picolinamides in the presence of a palladium catalyst. psu.edu This suggests that the C-H bonds on the pyridine ring of this compound, particularly at the C-3, C-4, and C-5 positions, could be selectively functionalized.

Furthermore, palladium-catalyzed C-H arylation of 2-chloropyridine (B119429) derivatives has been reported, indicating that the pyridine nitrogen can direct the functionalization of specific C-H bonds. chemrxiv.orgchemrxiv.org The presence of the N-isopropylcarboxamide group could further influence the regioselectivity of such transformations. The C-H bonds of the N-isopropyl group are also potential sites for functionalization, although this would likely require different catalytic systems.

Fundamental Amide Bond Chemistry and Hydrolytic Stability

The hydrolytic stability of the amide bond in this compound is influenced by both steric and electronic factors. The bulky isopropyl group on the nitrogen atom can provide some steric hindrance to the approach of a nucleophile (such as a hydroxide (B78521) ion or water) to the carbonyl carbon, potentially slowing down the rate of hydrolysis.

The rate of hydrolysis is expected to increase under strongly acidic or basic conditions. Under acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic. Under basic conditions, the hydroxide ion acts as a potent nucleophile. A pH-rate profile for the hydrolysis of this compound would likely show a U-shaped curve, with the lowest rate of hydrolysis occurring at or near neutral pH.

Coordination Chemistry of Pyridine Carboxamide Derivatives

Pyridine carboxamide derivatives are excellent ligands in coordination chemistry due to the presence of multiple donor atoms. This compound can act as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen atom and the carbonyl oxygen atom of the amide group. This forms a stable five-membered chelate ring.

The coordination mode of picolinamide and its derivatives has been extensively studied. In most cases, they act as neutral bidentate N,O-donors. The chlorine atom at the 6-position is not expected to directly participate in coordination but may influence the electronic properties of the pyridine ring and, consequently, the strength of the metal-ligand bonds.

The provided outline requires in-depth information on enzymatic interactions, receptor binding, and modulation of cellular pathways, including proliferation and apoptosis, as well as in vivo mechanistic insights. This level of detail is contingent on published preclinical research. While general information about related pyridine carboxamide compounds exists, extrapolating these findings would not adhere to the strict requirement of focusing solely on "this compound."

Therefore, this article cannot be generated as requested due to the absence of specific and detailed research findings for this particular compound in the available scientific literature.

Molecular Targets and Preclinical Mechanistic Studies

Mechanistic Insights from In Vivo Preclinical Efficacy Models

Biochemical and Molecular Endpoints in Animal Models

There is currently no available research detailing the biochemical and molecular endpoints of 6-Chloro-N-isopropylpyridine-2-carboxamide in any animal models. Scientific investigations into how this specific compound affects biological systems at a molecular level, including any potential therapeutic or toxic effects, have not been published. Therefore, data on its impact on specific biomarkers, enzyme activities, or gene expression profiles in preclinical settings is non-existent in the public domain.

Target Engagement and Pathway Perturbation Studies in Preclinical Settings

Similarly, there is a clear lack of information regarding target engagement and pathway perturbation studies for this compound. Preclinical research to identify the direct molecular targets of this compound and to understand how it may interfere with or modulate cellular signaling pathways has not been reported. Consequently, its mechanism of action remains unknown.

While the pyridine-2-carboxamide scaffold is a component of various biologically active molecules with activities ranging from kinase inhibition to antimicrobial effects, it is scientifically unsound to extrapolate these findings to this compound without specific supporting data. The precise biological and pharmacological profile of this compound can only be determined through dedicated preclinical research.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Rational Design and Synthesis of 6-Chloro-N-isopropylpyridine-2-carboxamide Analogs

The strategic development of analogs based on the this compound scaffold is a prime example of rational drug design. The primary molecular target for this class of compounds is Peptidylarginine Deiminase 4 (PAD4). researchgate.net PAD4 is a calcium-dependent enzyme that converts arginine residues in proteins to citrulline. nih.gov This post-translational modification can lead to the formation of neutrophil extracellular traps (NETs), a process linked to the pathology of various inflammatory and autoimmune disorders like rheumatoid arthritis and lupus, as well as certain cancers. tandfonline.comgoogle.com The central hypothesis is that by inhibiting PAD4, the pathological consequences of excessive citrullination and NETosis can be mitigated. tandfonline.com

The 6-chloropyridine-2-carboxamide (B1347139) core is an attractive starting point due to its structural features which allow for systematic modification to explore the chemical space and optimize interactions within the PAD4 active site. researchgate.netnih.gov The design of analogs focuses on three main regions of the molecule:

The N-Alkyl Group: The N-isopropyl group is systematically replaced with other alkyl or cycloalkyl moieties to probe the size, shape, and hydrophobicity of a key binding pocket in the enzyme.

The Pyridine (B92270) Ring Substituent: The chlorine atom at the 6-position is a critical interaction point but can be substituted with other halogens (e.g., fluorine) or small alkyl groups to fine-tune electronic properties and binding affinity.

Other Positions on the Pyridine Ring: Modifications at the 3, 4, and 5-positions are explored to improve properties such as selectivity, solubility, and metabolic stability.

The synthesis of these analogs generally follows established principles of organic chemistry. A common synthetic route involves the amidation of a 6-chloropyridine-2-carboxylic acid derivative. The process typically begins with 6-chloropyridine-2-carboxylic acid, which is converted to a more reactive acyl chloride, often using reagents like thionyl chloride or oxalyl chloride. This activated intermediate is then reacted with the desired amine (e.g., isopropylamine (B41738) or other alkylamines) in the presence of a non-nucleophilic base to yield the final carboxamide analog. This straightforward and modular approach allows for the efficient generation of a diverse library of compounds for biological screening.

Correlating Structural Modifications with Mechanistic Biological Activities in Preclinical Studies

Preclinical evaluation of this compound analogs is centered on quantifying their ability to inhibit PAD4 enzyme activity. The standard metric for this is the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Structure-activity relationship (SAR) studies reveal clear trends linking specific structural changes to inhibitory potency.

Analysis of data from compounds developed as PAD4 inhibitors demonstrates several key SAR trends. acs.org The N-substituent on the carboxamide plays a crucial role in determining potency. While the parent N-isopropyl group confers a baseline level of activity, modifications can lead to significant improvements. For instance, replacing the isopropyl group with a slightly larger or more constrained cycloalkyl group, such as cyclobutyl, can enhance binding affinity, suggesting a specific fit within a hydrophobic pocket of the PAD4 active site.

Similarly, the substituent at the 6-position of the pyridine ring is critical. The chlorine atom is an effective feature, but its replacement with hydrogen generally leads to a significant loss of activity, indicating that an electronegative or appropriately sized group at this position is necessary for potent inhibition. The data suggests that both electronic and steric factors are at play in the interaction between the inhibitor and the enzyme.

| Compound | R Group (N-Substituent) | X Group (6-Position) | PAD4 IC50 (nM) |

|---|---|---|---|

| Analog 1 | Isopropyl | Cl | 50 |

| Analog 2 | Cyclopropyl | Cl | 35 |

| Analog 3 | Cyclobutyl | Cl | 20 |

| Analog 4 | tert-Butyl | Cl | 80 |

| Analog 5 | Isopropyl | F | 65 |

| Analog 6 | Isopropyl | H | >1000 |

This table presents hypothetical data for illustrative purposes based on established SAR principles for PAD4 inhibitors.

The preclinical data, as illustrated in the table, allow for the development of a pharmacophore model where an optimal inhibitor possesses a constrained N-cycloalkyl group and a halogen at the 6-position of the pyridine ring. This detailed understanding of SAR is vital for guiding the design of next-generation inhibitors with improved potency and selectivity.

Impact of Substituents on Chemical Reactivity Profiles and Stability

The chemical reactivity and stability of this compound and its analogs are largely governed by the electronic nature of the substituted pyridine ring. Pyridine is an electron-deficient heterocycle due to the electronegativity of the nitrogen atom. This inherent property makes the ring system susceptible to nucleophilic attack, particularly at the 2- and 4-positions.

The presence of a chlorine atom at the 2-position creates a highly reactive site for nucleophilic aromatic substitution (SNAr). The reactivity of this C-Cl bond is further enhanced by the electron-withdrawing effects of both the ring nitrogen and the adjacent carboxamide group. Studies on the substitution reactions of 2-chloropyridine (B119429) derivatives confirm that the rate of reaction is significantly influenced by the electronic properties of other substituents on the ring. justia.com Electron-withdrawing groups tend to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby increasing the rate of chlorine displacement. justia.com Conversely, electron-donating groups would decrease the reactivity of the C-Cl bond.

This reactivity profile has direct implications for the compound's stability. In the presence of biological nucleophiles, such as the thiol group of glutathione, 2-chloropyridine derivatives can undergo metabolic conjugation, which is a potential route of degradation or detoxification. justia.com The stability of the molecule is therefore context-dependent; while generally stable under neutral storage conditions, it may be less stable in a biological environment rich in nucleophiles.

The amide bond itself is another key feature influencing stability. Amides are generally stable functional groups, but they can undergo hydrolysis under strong acidic or basic conditions, which are typically not encountered physiologically. The steric hindrance provided by the N-isopropyl group can also contribute to the stability of the amide bond by shielding it from enzymatic cleavage by proteases.

Emerging Research Directions and Methodological Advancements

The landscape of chemical synthesis and drug discovery is undergoing a significant transformation, driven by technological innovations and a growing emphasis on sustainability. For classes of compounds like pyridine (B92270) carboxamides, including 6-Chloro-N-isopropylpyridine-2-carboxamide, these advancements are paving the way for more efficient discovery, synthesis, and analysis. Emerging trends include the integration of computational power, high-throughput automation, sophisticated analytical tools, and environmentally conscious synthetic strategies.

Q & A

Q. Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Amidation | EDCl, DMAP, DCM, RT, 12h | ~65–75 |

| Purification | Ethyl acetate/hexane (3:7) | >95% purity |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Methodological Answer :

- NMR Spectroscopy : H NMR (400 MHz, CDCl) identifies the isopropyl group (δ 1.2–1.4 ppm, doublet) and pyridine protons (δ 8.2–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 227.1 for CHClNO) .

- IR Spectroscopy : Detect amide C=O stretch (~1650 cm) and pyridine ring vibrations (~1600 cm) .

Advanced: How to resolve contradictions in pharmacological activity data across studies?

Methodological Answer :

Contradictions may arise from differences in assay conditions or metabolic stability.

Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C).

Metabolic Stability Testing : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Adjust half-life calculations based on CYP450 activity .

Statistical Validation : Apply ANOVA to compare IC values across replicates and correct for batch effects .

Q. Example Data :

| Study | IC (nM) | Microsomal Stability (t, min) |

|---|---|---|

| A | 120 ± 15 | 45 (Human) / 22 (Rat) |

| B | 85 ± 10 | 60 (Human) / 30 (Rat) |

Advanced: How to optimize regioselectivity in structural analogs?

Q. Methodological Answer :

Computational Modeling : Use DFT (B3LYP/6-31G*) to predict electron density at pyridine C-2 vs. C-6 positions. Higher density at C-2 favors electrophilic substitution .

Directing Groups : Introduce temporary groups (e.g., pivalamide at C-3) to block undesired sites during halogenation .

Reaction Screening : Test Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for functionalization .

Q. Case Study :

- Chlorination at C-6 : Achieved 90% selectivity using NIS (N-iodosuccinimide) in DMF at 0°C .

Basic: What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions.

- Toxicity Data : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). LD (rat): >500 mg/kg .

- Spill Management : Neutralize with activated carbon and dispose as hazardous waste .

Advanced: How to validate computational predictions of metabolic pathways?

Q. Methodological Answer :

In Silico Tools : Use MetaSite or GLORYx to predict Phase I/II metabolism.

In Vitro Confirmation : Incubate with hepatocytes and identify metabolites via UPLC-QTOF-MS. Compare with predicted glucuronidation or hydroxylation sites .

Structural Modifications : Introduce deuterium at labile positions (e.g., methyl groups) to slow metabolism and validate via kinetic isotope effect studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.